4-Chlorobutyrophenone
Description
Contextualizing 4-Chlorobutyrophenone within Butyrophenone (B1668137) Chemistry
The significance of this compound is best understood within the context of its parent class, the butyrophenones. This family of organic compounds, with their characteristic 1-phenylbutan-1-one structure, has been a cornerstone in medicinal chemistry and pharmacological research. wikipedia.orgchemeurope.com
The exploration of butyrophenone derivatives gained momentum in the mid-20th century. A Belgian drug company's research in the late 1950s, aimed at developing analogs of meperidine, led to the serendipitous discovery of a compound with sedative properties similar to chlorpromazine, but with a distinct chemical structure. britannica.com This breakthrough paved the way for the development of haloperidol, a potent antipsychotic drug that became a benchmark in the field. chemeurope.combritannica.com This discovery highlighted the therapeutic potential of the butyrophenone scaffold and spurred extensive research into its derivatives. britannica.com The core structure of butyrophenone consists of a ketone flanked by a phenyl ring and a butyl chain, providing a versatile platform for chemical modifications. wikipedia.org
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the butyrophenone structure has been a critical strategy in drug design and chemical synthesis. Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its pharmacological activity and pharmacokinetic profile.
Halogenated butyrophenones are important intermediates in the synthesis of a wide range of compounds. For instance, 4'-tert-Butyl-4-chlorobutyrophenone (B42407) is a known derivative. nih.gov The synthesis of other halogenated versions, such as α-bromo-4-chlorobutyrophenone and 4-Chloro-4'-fluorobutyrophenone, further illustrates the focus on this class of compounds in chemical research. prepchem.comchemicalbook.com These halogenated intermediates are often used in the preparation of more complex pharmaceutical agents. stackexchange.comdrugbank.com The study of halogenated anesthetics has also provided insights into how halogenation affects metabolism and potential toxicity, with metabolism rates varying significantly among different halogenated compounds. nih.gov
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound based on existing academic research. The scope is strictly limited to its chemical properties, synthesis, and its role as a chemical intermediate. This review will not delve into dosage, administration, or the safety and adverse effect profiles of any resulting pharmaceutical products. The aim is to present a clear and concise summary of the academic and research-oriented information available on this compound.
Research Findings on this compound
This compound is a well-characterized compound in chemical literature. It is described as a liquid at room temperature with a melting point of 19-20 °C. sigmaaldrich.com Its chemical properties and synthesis have been documented, highlighting its role as a versatile reagent in organic chemistry.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives has been reported through various methods. One common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) with a butyryl chloride derivative. For example, 4-Chloro-4'-fluorobutyrophenone can be synthesized from fluorobenzene (B45895) and 4-chlorobutyryl chloride. chemicalbook.com this compound itself is used in the synthesis of other compounds, such as aromatic terminal allenes and aliphatic terminal alkynes from hydrazones. chemicalbook.com
The chemical reactivity of this compound is largely dictated by the ketone functional group and the presence of the chlorine atom. It can undergo reactions typical of ketones, and the chlorine atom can be displaced in nucleophilic substitution reactions. For instance, it is used in the preparation of silyl (B83357) enol ethers. sigmaaldrich.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | nih.govscbt.com |
| Molecular Weight | 182.65 g/mol | scbt.com |
| Appearance | Liquid | sigmaaldrich.com |
| Melting Point | 19-20 °C | sigmaaldrich.com |
| Density | 1.137 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.544 | sigmaaldrich.com |
| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |
| CAS Number | 939-52-6 | nih.govsigmaaldrich.com |
Table 2: Related Halogenated Butyrophenones
| Compound Name | Molecular Formula | Key Application/Research Area |
| α-Bromo-4-chlorobutyrophenone | C₁₀H₁₀BrClO | Synthesis intermediate prepchem.com |
| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | Synthesis intermediate chemicalbook.com |
| 4'-Bromo-4-chlorobutyrophenone | C₁₀H₁₀BrClO | Synthesis intermediate chemicalbook.com |
| 4'-tert-Butyl-4-chlorobutyrophenone | C₁₄H₁₉ClO | Chemical intermediate nih.gov |
| Haloperidol | C₂₁H₂₃ClFNO₂ | Antipsychotic medication chemeurope.combritannica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFQKHLHFXSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917236 | |
| Record name | 4-Chlorobutyrophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-52-6 | |
| Record name | 4-Chlorobutyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 939-52-6 | |
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| Record name | 4-Chlorobutyrophenone | |
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| Record name | 4-chlorobutyrophenone | |
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Synthetic Methodologies for 4 Chlorobutyrophenone and Its Derivatives
Established Synthetic Pathways of 4-Chlorobutyrophenone
The synthesis of this compound is primarily achieved through well-established chemical reactions, most notably the Friedel-Crafts acylation. This method allows for the direct introduction of the butyryl group onto a benzene (B151609) ring, which can be pre-substituted. An alternative, though less direct, approach involves the use of organometallic reagents, such as Grignard reagents.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation, a hallmark of electrophilic aromatic substitution, is the most common method for synthesizing aryl ketones like this compound. libretexts.orgmasterorganicchemistry.com The reaction involves the acylation of an aromatic ring, in this case, chlorobenzene (B131634), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.com
The direct synthesis of this compound involves the reaction of chlorobenzene with butyryl chloride. In this reaction, the butyryl chloride acts as the source of the acyl group that is introduced onto the chlorobenzene ring. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho (adjacent) and para (opposite) to it. vedantu.comyoutube.com
The reaction yields a mixture of two main isomers: 2-chlorobutyrophenone (the ortho product) and this compound (the para product). youtube.com Due to steric hindrance created by the chlorine atom at the ortho position, the para-substituted product, this compound, is typically formed as the major product. youtube.comdoubtnut.com
Aluminum chloride (AlCl₃) is the most frequently used Lewis acid catalyst for Friedel-Crafts acylation. masterorganicchemistry.comkhanacademy.org Its primary role is to activate the acylating agent, butyryl chloride. The aluminum chloride coordinates with the chlorine atom of the butyryl chloride, weakening the carbon-chlorine bond and leading to the formation of a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). sigmaaldrich.comdoubtnut.com This acylium ion is the active electrophile that is then attacked by the electron-rich π system of the chlorobenzene ring. chemistrysteps.com
A key aspect of this catalysis is the amount of AlCl₃ required. Unlike Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the product ketone is a Lewis base and forms a stable complex with the aluminum chloride. wikipedia.org This complexation deactivates the catalyst. Consequently, a stoichiometric amount (or a slight excess) of aluminum chloride is necessary to drive the reaction to completion. wikipedia.org The desired ketone is liberated from this complex during an aqueous workup step.
Table 1: Key Components in Friedel-Crafts Acylation
| Component | Role | Example |
|---|---|---|
| Aromatic Substrate | Nucleophile | Chlorobenzene |
| Acylating Agent | Electrophile Source | Butyryl Chloride |
Direct Friedel-Crafts acylation on aniline (B41778) (aminobenzene) is not feasible. The amino group (-NH₂) is a strong Lewis base and reacts with the aluminum chloride catalyst. libretexts.org This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic attack. libretexts.org
To overcome this, the reactivity of the amino group must be moderated. This is achieved by converting it into an amide, such as N-acetylaniline (acetanilide). The acetyl group withdraws electron density from the nitrogen atom, making its lone pair less available to complex with the Lewis acid catalyst. While still an activating, ortho-, para-directing group, the acetamido group is less reactive than a free amino group, allowing the Friedel-Crafts acylation on the ring to proceed. Subsequent hydrolysis of the amide can regenerate the amino group if a derivative like 4-amino-butyrophenone is the desired final product.
The success and selectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions.
Catalyst State: The physical state of the aluminum chloride can influence the reaction. Using non-ground AlCl₃ may lead to a more controlled reaction rate compared to finely powdered catalyst, which has a much larger surface area.
Temperature: The reaction temperature is a critical parameter. While moderate heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition. In the acylation of chlorobenzene, controlling the temperature helps to manage the exothermic nature of the reaction and can influence the ortho/para isomer ratio. rsc.org
Table 2: Influence of Reaction Conditions on Friedel-Crafts Acylation
| Condition | Effect | Considerations |
|---|---|---|
| Temperature | Affects reaction rate and isomer distribution | Higher temperatures may favor the thermodynamically more stable para isomer but can also increase side products. |
| Solvent | Influences solubility and reactivity | Must be inert; polarity can impact reaction kinetics. Common solvents include CS₂ and nitrobenzene (B124822). rsc.org |
| Catalyst Amount | Stoichiometric amounts are required | The product ketone forms a complex with the Lewis acid, preventing catalytic turnover. wikipedia.org |
Grignard Reaction Mechanisms
An alternative synthetic route to ketones like this compound involves the use of Grignard reagents. organic-chemistry.org A Grignard reagent is an organomagnesium halide (R-Mg-X) which features a highly nucleophilic carbon atom. libretexts.org
There are two primary Grignard-based strategies for this synthesis:
Reaction with a Nitrile: Phenylmagnesium bromide can be reacted with 4-chlorobutyronitrile. The nucleophilic phenyl group attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed with acid to yield the final ketone, this compound. organic-chemistry.org
Reaction with an Acyl Chloride: A Grignard reagent such as 4-chlorophenylmagnesium bromide can be prepared from 1-bromo-4-chlorobenzene. sciencemadness.org This specific Grignard reagent can then be reacted with butyryl chloride. This reaction must be carefully controlled, often at low temperatures, because Grignard reagents can also react with the ketone product to form a tertiary alcohol.
In all Grignard reactions, strictly anhydrous (water-free) conditions are essential. Grignard reagents are strong bases and will react with even trace amounts of water, which would quench the reagent and halt the desired reaction. libretexts.org
Multi-step Condensation and Cyclization Reactions
Advanced and Emerging Synthetic Methodologies
To overcome the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric catalysts, researchers are exploring advanced synthetic strategies, including chemo-enzymatic processes.
Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the practicality of chemical synthesis. beilstein-journals.org This approach leverages enzymes for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to function under mild, environmentally friendly conditions, which is particularly important in pharmaceutical manufacturing. mdpi.comnih.gov
In the context of this compound, a chemo-enzymatic route could involve several stages. For example, a key intermediate could be resolved or transformed using an enzyme. A plausible application would be the enzymatic reduction of the ketone in this compound to a specific chiral alcohol. This can be accomplished using ketoreductase enzymes, which are capable of highly stereoselective reductions.
Another approach involves using enzymes to synthesize precursors. For instance, a lipase (B570770) could be used for the selective hydrolysis or formation of an ester bond in a precursor molecule. Researchers have successfully used enzymes like Novozyme 435™ for the ethanolysis of acetoxymethyl ketones to produce hydroxymethyl ketones, demonstrating a mild, heavy-metal-free alternative to traditional chemical methods. rsc.org Such strategies can provide access to chiral building blocks derived from this compound, which are valuable for creating complex target molecules.
Chemo-enzymatic Synthesis Approaches
Biocatalytic Reduction of Haloketones
The synthesis of chiral alcohols through the reduction of prochiral ketones is a pivotal process in the pharmaceutical and fine chemical industries. Biocatalytic methods, particularly using carbonyl reductase (CRED) biocatalysts, have emerged as a superior alternative to traditional chemical reductions. almacgroup.comnih.gov These enzymatic reactions are lauded for their high specificity and enantioselectivity under physiological conditions. almacgroup.com The use of recombinant carbonyl reductases for the reduction of α-halo ketones, such as this compound, into their corresponding α-halo alcohols has been investigated with successful outcomes, yielding the desired products in a stereoselective manner. almacgroup.comresearchgate.net
Whole-cell biocatalysts, such as Acetobacter sp. CCTCC M209061, have demonstrated significant promise in the reduction of prochiral ketones with a high degree of stereoselectivity. researchgate.net These whole-cell systems are advantageous as they contain the necessary oxidoreductase, cofactor (like NADPH), and the cofactor regeneration system within a single cellular entity, simplifying the process. nih.govmdpi.com For instance, the reduction of 4'-chloroacetophenone (B41964) using Acetobacter sp. cells has been shown to be an effective process. researchgate.net
The efficiency of these biocatalytic reductions is often enhanced by a cofactor recycling system. Common methods include the use of glucose dehydrogenase (GDH) or isopropyl alcohol (IPA). almacgroup.com The IPA system is particularly beneficial as it eliminates the need for pH control and can also function as a co-solvent. almacgroup.com
Stereoselective Reduction Strategies
The asymmetric reduction of prochiral ketones is a cornerstone for producing enantiomerically pure alcohols, which are vital building blocks for many pharmaceuticals. nih.gov Carbonyl reductase (CRED) biocatalysts are instrumental in this area due to their ability to facilitate highly stereoselective reductions. almacgroup.com
Different microbial strains and their enzymes exhibit varying stereoselectivities. For example, alcohol dehydrogenase (ADH) from Sphingobium yanoikuyae has been found to reduce certain chloroketones with high stereoselectivity, while ADH from Ralstonia sp. (RasADH) can provide complementary diastereoselectivity, allowing access to different stereoisomers of the resulting halohydrins. researchgate.net This highlights the potential for substrate-based stereocontrol in these reactions. researchgate.net
Whole-cell biocatalysts like Bacillus cereus TQ-2 have been identified for their ability to transform a variety of ketones into their corresponding alcohols with excellent enantioselectivity, often following an anti-Prelog selectivity pattern. mdpi.com The optimization of reaction conditions, such as temperature, pH, and the use of co-substrates, can significantly enhance the catalytic activity and stereoselectivity of these whole-cell systems. mdpi.com
The following table provides examples of biocatalytic reduction of various ketones, showcasing the stereoselectivity and conversion rates achieved.
| Biocatalyst | Substrate | Product | Conversion (%) | Stereoselectivity | Reference |
| Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | (R)-1-(4-chlorophenyl)ethanol | ~97% (after 3 cycles) | >99% e.e. | researchgate.net |
| ADH from Sphingobium yanoikuyae | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R,S)-threo-halohydrin | 85% | 90% d.e. | researchgate.net |
| RasADH | 2-chloro-1-phenylethanone | (R,S)-threo-halohydrin | 98% | 84% d.e. | researchgate.net |
| RasADH | 2-chloro-1-(p-tolyl)ethanone | (S,S)-erythro-halohydrin | 95% | 86% d.e. | researchgate.net |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | >99% | >99% e.e. | mdpi.com |
Impact of Substrate Solubility and Reactivity in Aqueous Media
A significant challenge in biocatalysis is the often limited aqueous solubility of hydrophobic substrates like many ketones. nih.gov This can lead to issues of substrate inhibition or toxicity to the microbial cells. nih.gov To overcome this, various strategies for substrate delivery have been developed. These include the use of water-miscible co-solvents or the introduction of a second phase, such as a water-immiscible organic solvent or an adsorbing resin. nih.gov
For instance, in the biocatalytic reduction of haloketones, isopropyl alcohol (IPA) can be used as a co-solvent. almacgroup.com An optimal concentration of IPA can significantly improve reaction conversion rates. almacgroup.com Deep eutectic solvents (DES) have also been explored as a green and effective reaction media to enhance the solubility of poorly water-soluble substrates in enzymatic reactions. entrechem.com
The reactivity of the substrate in the aqueous medium is also a critical factor. The presence of water can sometimes lead to side reactions, such as dehalogenation, which can compete with the desired reduction reaction.
Dehalogenation and Hydroxy-substitution in Bioreductions
During the bioreduction of haloketones, side reactions such as dehalogenation and hydroxy-substitution can occur. Dehalogenation involves the removal of the halogen atom, which can lead to the formation of a non-halogenated alcohol product. Hydroxy-substitution, on the other hand, involves the replacement of the halogen atom with a hydroxyl group.
The occurrence and extent of these side reactions are dependent on the specific biocatalyst used, the substrate structure, and the reaction conditions. While often considered as undesirable side reactions, in some cases, these transformations can be harnessed to produce other valuable compounds. Careful selection of the biocatalyst and optimization of the reaction parameters are crucial to minimize these side reactions when the primary goal is the synthesis of the corresponding halohydrin.
Electrochemical Synthesis and Radical Reactions
Electrochemical synthesis, or electrosynthesis, presents a green and sustainable alternative to traditional chemical synthesis methods. acs.orgnih.gov It utilizes electricity to drive chemical reactions, often obviating the need for chemical reagents and catalysts. acs.orgcornell.edu This technique has shown great potential in constructing carbon-carbon bonds and synthesizing complex organic molecules. acs.org
Construction of Carbon-Carbon Bonds via Enol Acetates
Enol acetates are versatile building blocks in organic synthesis, frequently used in the construction of C-C, C-O, C-S, and C-N bonds. acs.org A novel and efficient method for creating 1,4-dicarbonyl compounds involves the electrochemical radical reaction of enol acetates and 1,3-diketones. acs.org
The proposed mechanism involves the anodic oxidation of the enol acetate (B1210297) to form a cationic radical intermediate. acs.org Simultaneously, the 1,3-diketone is oxidized to a radical intermediate. acs.org These two radical species then couple to form a new carbon-carbon bond, ultimately leading to the desired 1,4-dicarbonyl product after the loss of an acetate group and protons. acs.org This process is notable for being catalyst-free and oxidant-free, operating under mild, room temperature conditions. acs.org
Application to this compound Derived Enol Acetates
The principles of electrochemical radical reactions involving enol acetates can be conceptually extended to derivatives of this compound. An enol acetate derived from this compound could potentially undergo similar electrochemical coupling reactions. This would involve the generation of a radical species from the enol acetate at the anode, which could then react with various radical acceptors to form new carbon-carbon bonds.
This approach could provide a novel pathway for the synthesis of a variety of this compound derivatives with extended carbon skeletons. The broad functional group tolerance and mild conditions characteristic of these electrochemical methods make them an attractive area for further research and development in the synthesis of complex butyrophenone (B1668137) structures. acs.org
Optimization of Electrochemical Reaction Parameters (e.g., current, solvent)
The electrochemical synthesis involving ketones is a nuanced process where reaction parameters such as current and solvent play a critical role in determining the product outcome. In electrochemical reductions of ketones, for instance, the choice of solvent and additives can be judiciously used to selectively reduce carbonyl groups to alcohols, pinacols, or methylene (B1212753) groups. researchgate.net The use of a simple undivided cell with carbon electrodes at room temperature provides a practical method for these transformations. researchgate.net
The optimization of these reactions is increasingly being handled by automated systems. Modular autonomous platforms that integrate Bayesian optimization and online analysis can fine-tune both chemical and electrochemical variables. chemrxiv.orgchemrxiv.org These systems can optimize a range of inputs, including continuous variables like current and categorical variables such as solvent choice, to maximize yield and efficiency. chemrxiv.orgchemrxiv.org Such platforms leverage a slug-based approach in flow systems to minimize material consumption while ensuring a rapid workflow. chemrxiv.orgchemrxiv.org
Key parameters in the optimization of electrochemical reactions include the electrode material, electrolyte, current density, and solvent. researchgate.netresearchgate.netnih.gov For example, graphite (B72142) felt can be used for both the cathode and anode, while NaN3 can serve as the electrolyte. researchgate.net The optimization process often employs Design of Experiments (DoE) to efficiently map the reaction space and identify optimal conditions, valuing both positive and negative results to build robust models. chemrxiv.orgresearchgate.net
Table 1: Key Parameters in Electrochemical Reaction Optimization
| Parameter | Role in Optimization | Example from Research | Citation |
|---|---|---|---|
| Current/Potential | Controls the rate and selectivity of the reaction. Galvanostatic (constant current) or potentiostatic (constant potential) modes can be used. | Can be tuned to selectively reduce carbonyls to alcohols, pinacols, or methylene groups. | researchgate.netnih.gov |
| Solvent | Affects solubility, electrolyte performance, and can participate in the reaction. | Acetonitrile (B52724)/water mixtures are common. The choice of solvent can direct the reaction toward specific products. | researchgate.netresearchgate.net |
| Electrode Material | Provides the surface for electron transfer; can be catalytic. | Graphite felt, glassy carbon, and boron-doped diamond (BDD) are common inert materials. | researchgate.netnih.gov |
| Electrolyte/Additive | Provides conductivity and can act as a proton source or influence selectivity. | NaN3 used as an electrolyte; acidic additives can tune the reduction pathway of ketones. | researchgate.net |
| Automation Strategy | Enables high-throughput screening of conditions. | Bayesian optimization integrated into flow systems adjusts variables to find optimal outcomes. | chemrxiv.orgchemrxiv.org |
Catalytic Reactions involving this compound
Catalysis offers a powerful toolkit for the synthesis and functionalization of ketones like this compound. Various metal-based catalysts and organocatalysts enable a wide range of transformations.
Rhodium-Catalyzed Coupling Reactions
Rhodium catalysts are effective in mediating various coupling reactions that can form new carbon-carbon bonds. These reactions often proceed through the activation of C-H or C-C bonds. For example, rhodium catalysts facilitate the direct oxidative coupling of phenylazoles with internal alkynes, involving multiple C-H bond cleavages. nih.gov In other systems, rhodium catalyzes [4+2] coupling reactions of cyclobutanones with olefins through C-C bond activation, yielding bicyclic structures. tcichemicals.com Furthermore, rhodium-catalyzed one-pot, three-component coupling reactions of arylboronates, diazoesters, and alkyl halides have been developed for the synthesis of quaternary α,α-heterodiaryl carboxylic esters. nih.gov These methodologies showcase the potential for rhodium catalysts to be employed in complex constructions involving ketone-like structures.
Uranyl-Photocatalysis in Benzylic Oxygenation
Uranyl-photocatalysis has been established as a method for the stepwise oxygenation at the benzylic position of aromatic molecules to produce ketones, carboxylic acids, and alcohols under ambient conditions. rsc.org This process involves a hydrogen atom transfer between the benzylic position of the substrate and the uranyl catalyst, which facilitates the oxygenation. rsc.org The catalytic activity can be tuned by the choice of solvents and additives, allowing for controlled and selective oxidation. rsc.org The efficiency of this method, particularly in flow operations, suggests its potential for industrial synthetic applications. rsc.org
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of ketones, a key reaction for producing chiral alcohols with high enantioselectivity. nih.gov This method is particularly challenging for diaryl ketones where the aromatic rings have similar steric properties. nih.gov However, specific iridium catalysts have been developed that can distinguish between different aryl groups, such as a para-hydroxyl phenyl and other para-substituted aryl rings, leading to high yields and enantioselectivity. nih.gov The stereochemistry of the reaction is often controlled by noncovalent interactions, including π-π stacking and C-H···π interactions between the substrate and the catalyst. nih.gov Chiral iridium/diphosphine complexes have also been successfully used for the enantioselective hydrogenation of quinazolinones, achieving up to 98% enantioselectivity. rsc.org
Table 2: Examples of Iridium-Catalyzed Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Achieved Outcome | Citation |
|---|---|---|---|
| Racemic α-substituted lactones | Ir-SpiroPAP (R)-1d | High yield (80–95%) and high enantioselectivity (up to 95% ee) for chiral diols. | rsc.org |
| Aryl(4-hydroxyphenyl)ketones | Iridium complex | High yield and high enantioselectivity in producing chiral diarylcarbinols. | nih.gov |
| Quinazolinones | Chiral iridium/diphosphine complex | Excellent yield and up to 98% enantioselectivity for chiral dihydroquinazolinones. | rsc.org |
Manganese and Cobalt PNP-pincer Catalyzed Isomerization
Manganese and cobalt complexes featuring pincer-type ligands (e.g., PNP) are versatile catalysts for a variety of reactions involving ketones and alcohols. These base-metal catalysts are attractive due to their atom economy and sustainability. unl.pt For instance, manganese pincer complexes catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the only byproduct. unl.pt Mechanistically, these reactions can proceed through the dehydrogenation of secondary alcohols to form ketone intermediates. unl.pt Manganese pincer catalysts have also been reported to facilitate the α-alkylation and α-alkenylation of ketones using primary alcohols as the alkylating or alkenylating agent. hbni.ac.in Similarly, cobalt PNP-pincer complexes are effective catalysts for the synthesis of imines from alcohols and amines, a process that involves the initial dehydrogenation of the alcohol to a ketone. unl.pt
Lewis Acid and Lewis Base Catalysis
Lewis acid and Lewis base catalysis represent fundamental strategies for activating substrates in organic synthesis. wiley-vch.deprinceton.edu
Lewis Acid Catalysis : A Lewis acid activates an electrophile by accepting a pair of electrons. youtube.com In the context of this compound, the carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, coordinating to a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. youtube.com This activation strategy lowers the energy of the transition state and accelerates the reaction. youtube.com The catalyst must dissociate from the product to complete the catalytic cycle. youtube.com
Lewis Base Catalysis : A Lewis base catalyzes a reaction by donating an electron pair to an electron-pair acceptor. princeton.edu This can enhance chemical reactivity by increasing the nucleophilicity or electrophilicity of a substrate. princeton.edu This mode of catalysis, often termed "nucleophilic catalysis," is a widely recognized strategy in organic synthesis. princeton.edu The effectiveness of different Lewis bases, such as various substituted pyridines, has been studied extensively, with linear relationships observed between reaction rates and parameters like pKa values. princeton.edu
Synthesis of Labeled this compound Derivatives
The introduction of a radioactive isotope, such as fluorine-18, into the this compound scaffold is a critical step in producing PET tracers. These labeled compounds allow for the non-invasive in vivo visualization and quantification of biological processes.
Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life of approximately 110 minutes, which is long enough for chemical synthesis and imaging procedures. oup.comuchicago.edu The primary methods for introducing ¹⁸F into a molecule are nucleophilic and electrophilic fluorination. acs.org For the synthesis of ¹⁸F-labeled butyrophenone neuroleptics, nucleophilic substitution is a prevalent strategy. psu.edu This often involves the displacement of a good leaving group, such as a nitro group or a halogen, by the [¹⁸F]fluoride ion. acs.orgpsu.edu
The efficiency of these labeling reactions is crucial, and researchers have developed various strategies to improve radiochemical yields and reduce synthesis times. oup.comoup.com These include the use of improved precursors and optimized reaction conditions. oup.comiaea.org Automated synthesis modules are often employed to handle the radioactive materials safely and to ensure reproducible production of the radiotracers. rsc.orgmdpi.com
For instance, the synthesis of [¹⁸F]haloperidol and [¹⁸F]spiperone has been successfully achieved from their corresponding nitro precursors. oup.comoup.com These reactions are typically carried out at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgoup.com The combination of a one-step nitro-fluoro exchange with efficient purification methods, such as high-performance liquid chromatography (HPLC), has enabled the rapid production of high-purity [¹⁸F]butyrophenone neuroleptics. oup.comosti.gov Radiochemical yields of up to 21% have been reported with synthesis times of about 95 minutes, resulting in products with over 99% radiochemical and chemical purity. oup.comoup.com
The success of a radiolabeling reaction heavily relies on the design and synthesis of a suitable precursor molecule. nih.gov For ¹⁸F-labeling of butyrophenones, the precursor must contain a leaving group that can be readily displaced by [¹⁸F]fluoride.
A common strategy involves a multi-step synthesis to prepare the nitro-precursor. For example, the synthesis of 4-chloro-4'-nitrobutyrophenone, a precursor for ¹⁸F-labeling, begins with a Friedel-Crafts reaction between N-acetylaniline and 4-chlorobutyryl chloride to yield 4'-acetylamino-4-chlorobutyrophenone. oup.com This is followed by deacylation, which also results in the cyclization of the side chain to form 4-aminophenyl cyclopropyl (B3062369) ketone. oup.com The amino group is then converted to a nitro group using sodium nitrite, yielding cyclopropyl 4-nitrophenyl ketone. oup.com Finally, treatment with concentrated hydrochloric acid opens the cyclopropane (B1198618) ring to afford the desired 4-chloro-4'-nitrobutyrophenone precursor. oup.com
Another approach utilizes a trimethylanilinium trifluoromethane (B1200692) sulfonate salt as a precursor, which has shown advantages such as higher product yields and cleaner reaction mixtures compared to its nitro counterpart. iaea.org
Synthesis of Key Intermediates and Analogs
The synthesis of various intermediates and analogs of this compound is essential for developing a range of butyrophenone-based compounds with diverse applications.
As mentioned previously, 4'-acetylamino-4-chlorobutyrophenone is a key intermediate in the synthesis of nitro-precursors for radiolabeling. oup.com Its synthesis is achieved through a Friedel-Crafts acylation reaction. In this reaction, N-acetylaniline is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. oup.com The use of non-ground aluminum chloride has been noted as a specific requirement for this reaction. oup.com
| Reactants | Product | Catalyst | Reference |
| N-Acetylaniline, 4-Chlorobutyryl chloride | 4'-Acetylamino-4-chlorobutyrophenone | Aluminum chloride | oup.com |
The synthesis of these cyclopropyl ketones represents a critical pathway to nitro-substituted butyrophenone precursors. oup.com
4-aminophenyl cyclopropyl ketone: This compound is formed through the deacylation of 4'-acetylamino-4-chlorobutyrophenone. oup.com This reaction is accompanied by an intramolecular cyclization of the 4-chlorobutyryl side chain to form the cyclopropyl ring. oup.com
Cyclopropyl 4-nitrophenyl ketone: The amino group of 4-aminophenyl cyclopropyl ketone is converted to a nitro group using sodium nitrite. oup.com This diazotization reaction followed by substitution with a nitro group provides cyclopropyl 4-nitrophenyl ketone. oup.com This nitro-substituted ketone can then be used to generate the open-chain 4-chloro-4'-nitrobutyrophenone precursor for radiolabeling. oup.com
| Starting Material | Reagents | Product | Reference |
| 4'-Acetylamino-4-chlorobutyrophenone | - | 4-aminophenyl cyclopropyl ketone | oup.com |
| 4-aminophenyl cyclopropyl ketone | Sodium nitrite | Cyclopropyl 4-nitrophenyl ketone | oup.com |
Synthesis of 4-chloro-4'-nitrobutyrophenone
The synthesis of 4-chloro-4'-nitrobutyrophenone is typically achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of nitrobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
However, the Friedel-Crafts acylation of strongly deactivated rings, such as nitrobenzene, is generally inefficient or does not occur. libretexts.orgdoubtnut.comlibretexts.org The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgdoubtnut.comlibretexts.org For this reason, alternative strategies are often employed. One such strategy involves nitrating this compound, where the existing acyl group directs the nitration primarily to the meta position, which would not yield the desired 4'-nitro product. A more viable route is to perform the Friedel-Crafts acylation on a less deactivated or an activated benzene derivative and then introduce the nitro group in a subsequent step, or to use a different synthetic methodology altogether.
A general representation of the challenging direct acylation is as follows:
Reaction Scheme:
Reactants: Nitrobenzene, 4-Chlorobutyryl chloride
Catalyst: Aluminum chloride (AlCl₃)
Product: 4-chloro-4'-nitrobutyrophenone
| Reactant 1 | Reactant 2 | Catalyst | Product | Note |
| Nitrobenzene | 4-Chlorobutyryl chloride | AlCl₃ | 4-chloro-4'-nitrobutyrophenone | Reaction is highly disfavored due to the deactivating nitro group. libretexts.orgdoubtnut.comlibretexts.org |
Preparation of 3'-Acetoxy-4-chlorobutyrophenone
The preparation of 3'-Acetoxy-4-chlorobutyrophenone can be approached through the Friedel-Crafts acylation of phenyl acetate. In this reaction, the acetoxy group acts as an ortho-, para-director. The acylation is performed with 4-chlorobutyryl chloride and a Lewis acid catalyst like aluminum chloride.
A potential complication in this synthesis is the Fries rearrangement of the phenyl acetate starting material or the product under the Lewis acid conditions. reddit.com Additionally, direct acylation of phenol (B47542) followed by acetylation of the hydroxyl group is an alternative, though direct acylation of phenol can lead to O-acylation as a competing reaction. reddit.com A common procedure involves acetylating phenol to form phenyl acetate first, which is then subjected to a Fries rearrangement or a direct Friedel-Crafts acylation, carefully controlling conditions to favor the desired C-acylated product.
General Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst | Key Products |
| Phenyl acetate | 4-Chlorobutyryl chloride | AlCl₃ | 3'-Acetoxy-4-chlorobutyrophenone, 4'-Hydroxy-4-chlorobutyrophenone (via rearrangement/deacetylation) |
Synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one (2-bromo-4-chlorobutyrophenone)
The synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one, an α-brominated ketone, is accomplished through the bromination of the parent ketone, 1-(4-chlorophenyl)butan-1-one (4'-chlorobutyrophenone). This reaction typically proceeds via an enol or enolate intermediate. libretexts.org
Under acidic conditions, the ketone is converted to its enol form, which then acts as a nucleophile, attacking molecular bromine (Br₂). libretexts.org This method is effective for achieving selective monobromination at the α-carbon. A common procedure involves dissolving the starting ketone in a suitable solvent like dichloromethane (B109758) or acetic acid and then adding bromine dropwise. prepchem.comnih.gov
Reaction Data:
| Starting Material | Brominating Agent | Solvent | Product |
| 4'-Chlorobutyrophenone | Bromine (Br₂) | Dichloromethane | 2-Bromo-1-(4-chlorophenyl)butan-1-one prepchem.com |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 4-Chloro-α-bromo-acetophenone nih.gov |
The α-brominated products are valuable intermediates in organic synthesis, for example, in the production of pharmaceuticals. nih.gov
Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone (B42407)
4'-tert-Butyl-4-chlorobutyrophenone is synthesized via the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with 4-chlorobutyryl chloride. wikipedia.orgchemguide.co.uk The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The tert-butyl group is an ortho-, para-directing activator, but due to its significant steric bulk, the acylation occurs almost exclusively at the para position, leading to a high yield of the desired product.
The reaction requires a stoichiometric amount of the catalyst because the product ketone complexes with the Lewis acid. wikipedia.orgorganic-chemistry.org The complex is subsequently hydrolyzed during aqueous workup to release the final product.
General Reaction Scheme:
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
| tert-Butylbenzene | 4-Chlorobutyryl chloride | AlCl₃ | 4'-tert-Butyl-4-chlorobutyrophenone |
Role as an intermediate for pharmaceutical compounds (e.g., Ebastine)
4'-tert-Butyl-4-chlorobutyrophenone is a key intermediate in the synthesis of the second-generation antihistamine, Ebastine. google.com The synthesis involves a nucleophilic substitution reaction where the chlorine atom in 4'-tert-butyl-4-chlorobutyrophenone is displaced by the nitrogen atom of 4-hydroxypiperidine. This forms the intermediate 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one. google.com This intermediate is then further reacted with diphenylmethanol (B121723) under dehydrating conditions to yield Ebastine. google.com
Synthetic Pathway to Ebastine:
| Reactant 1 | Reactant 2 | Product Intermediate |
| 4'-tert-Butyl-4-chlorobutyrophenone | 4-Hydroxypiperidine | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one google.com |
This intermediate is subsequently condensed with diphenylmethanol to complete the synthesis of Ebastine. google.com
Utilization in the Synthesis of Aromatic Terminal Allenes and Aliphatic Terminal Alkynes
This compound can be converted into terminal alkynes or allenes through methods like the Shapiro reaction. wikipedia.orgorganic-chemistry.org This reaction involves the transformation of a ketone into an alkene via its tosylhydrazone derivative. unirioja.esarkat-usa.org
First, this compound is reacted with tosylhydrazine to form the corresponding tosylhydrazone. This tosylhydrazone is then treated with at least two equivalents of a strong base, such as an organolithium reagent (e.g., n-butyllithium). wikipedia.orgunirioja.es This process generates a vinyllithium (B1195746) species, which can then be quenched with water to yield an alkene or used to react with other electrophiles. The regioselectivity of the resulting double bond is controlled by the site of deprotonation, which is typically the less sterically hindered α-position, leading to the kinetic product. wikipedia.orgarkat-usa.org Depending on the substrate and reaction conditions, these vinyl intermediates can lead to the formation of alkynes or allenes.
General Shapiro Reaction Sequence:
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | This compound | Tosylhydrazine | This compound tosylhydrazone |
| 2 | This compound tosylhydrazone | 2 eq. n-BuLi, then H₂O | 1-(4-chlorobut-1-en-1-yl)benzene |
Preparation of Silyl (B83357) Enol Ethers from this compound
Silyl enol ethers are versatile intermediates prepared from ketones like this compound by reacting them with a silylating agent (commonly trimethylsilyl (B98337) chloride, TMSCl) and a base. wikipedia.org Since this compound is an unsymmetrical ketone, it can form two different regioisomeric silyl enol ethers: the kinetic and the thermodynamic product. wikipedia.orgmasterorganicchemistry.com
Kinetic Silyl Enol Ether: Formation of the less substituted silyl enol ether is favored under kinetically controlled conditions. This is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The bulky base removes a proton from the less sterically hindered α-carbon (the methylene group adjacent to the phenyl ring) more rapidly. wikipedia.orgmasterorganicchemistry.comyoutube.com
Thermodynamic Silyl Enol Ether: Formation of the more substituted silyl enol ether is favored under conditions that allow for equilibrium. This is typically achieved using a weaker base (e.g., triethylamine) at room temperature or higher. These conditions allow for the reversible formation of both enolates, leading to a product mixture that reflects their relative thermodynamic stabilities. wikipedia.orgyoutube.com
Regioselective Synthesis of Silyl Enol Ethers:
| Product Type | Base | Silylating Agent | Conditions | Resulting Isomer |
| Kinetic | Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | Low temperature (-78 °C) | Less substituted silyl enol ether wikipedia.orgmasterorganicchemistry.com |
| Thermodynamic | Triethylamine (Et₃N) | Trimethylsilyl chloride (TMSCl) | Room temperature or heating | More substituted silyl enol ether wikipedia.org |
Reactions and Transformations of 4 Chlorobutyrophenone
Chemical Reactivity of the Butyrophenone (B1668137) Moiety
The butyrophenone portion of the molecule is characterized by the presence of a carbonyl group, which is a primary site for nucleophilic addition and reduction reactions.
The ketone functional group in 4-Chlorobutyrophenone is susceptible to reduction by various reagents. For instance, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can convert the ketone to a secondary alcohol. Furthermore, biocatalytic reductions have been explored. Studies have shown that whole-cell biocatalysts can be used for the stereoselective reduction of 4-chloro-1-aryl-1-butanones. mdpi.com For example, the use of Saccharomyces cerevisiae resulted in the formation of the corresponding alcohol, although as a racemic mixture. mdpi.com
The ketone can also undergo reactions typical of carbonyl compounds, such as the formation of silyl (B83357) enol ethers. Treatment with a non-nucleophilic base like in situ generated Mes2Mg followed by a silylating agent can yield the corresponding trimethylsilyl (B98337) enol ether. sigmaaldrich.com Polarographic studies indicate that the reduction of 4'-chlorobutyrophenones is similar to that of corresponding acetophenones. scispace.com
Table 1: Examples of Reactions at the Ketone Group
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Reduction | Sodium borohydride / Lithium aluminum hydride | Secondary alcohol | |
| Biocatalytic Reduction | Saccharomyces cerevisiae | Racemic alcohol | mdpi.com |
| Silyl Enol Ether Formation | Mes2Mg, Trimethylsilyl chloride | Silyl enol ether | sigmaaldrich.com |
Chemical Reactivity of the Chlorophenyl Moiety
The chlorophenyl group contains a chlorine atom attached to an aromatic ring, which influences the ring's reactivity and can itself be a site for substitution.
The chlorine atom on the phenyl ring of this compound and its derivatives can be displaced through nucleophilic substitution reactions. smolecule.comcymitquimica.com This reactivity is fundamental in the synthesis of various derivatives. For example, the chloro group can be substituted by various nucleophiles to form new compounds. smolecule.com This is a common strategy in the synthesis of pharmaceutical intermediates. cymitquimica.comontosight.ai
Derivatives of this compound, such as 4'-tert-butyl-4-chlorobutyrophenone (B42407), are noted for their utility in nucleophilic substitution reactions, where the chloro group's presence enhances reactivity. cymitquimica.com Similarly, 4-Chloro-1-(4-methoxyphenyl)-1-butanone is also used in nucleophilic substitutions and coupling reactions. cymitquimica.com The rate of these nucleophilic substitution reactions can be influenced by the nature of the substrate and the nucleophile. masterorganicchemistry.com
Advanced Reaction Studies
Beyond the fundamental reactivity of its individual functional groups, this compound and its derivatives are substrates for more complex transformations, including the formation of heterocyclic structures and participation in coupling reactions.
This compound derivatives serve as precursors for the synthesis of oxygen-containing heterocycles, which are significant structural motifs in many biologically active compounds. nih.govresearchgate.net A key strategy involves the stereoselective bioreduction of the ketone to a chiral alcohol, followed by a stereospecific cyclization to yield optically active oxygenated heterocycles like tetrahydrofurans. mdpi.com
The synthesis of chroman-4-ones, a class of oxygen-containing heterocycles, can be achieved through various synthetic routes. researchgate.netorganic-chemistry.orgrsc.org Although direct synthesis from this compound is not the primary method, related structures are key intermediates. For instance, the intramolecular cyclization of derivatives is a common approach. pku.edu.cn The development of efficient synthetic routes to functionalized chroman-4-ones is an active area of research. gu.se
Table 2: Biocatalysts in the Reduction of 4-chloro-1-aryl-1-butanones
| Biocatalyst | Result | Reference |
|---|---|---|
| Saccharomyces cerevisiae CBS 7336 | Racemic halohydrin, up to 65% yield | mdpi.com |
| Kluyveromyces marxianus CBS 6556 | Low yield and enantioselectivity | mdpi.com |
| Lactobacillus reuteri DSM 20016 | Formation of 4-hydroxy-1-phenylbutanone (halogen substitution) | mdpi.com |
The chlorophenyl moiety of this compound allows it to participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound itself are not extensively detailed in the provided context, its derivatives are known to undergo such transformations. For instance, 4'-Bromo-4-chlorobutyrophenone is a useful intermediate in metal-catalyzed cross-coupling reactions. ontosight.ai The synthesis of various compounds can be achieved through these coupling strategies.
Amination Reactions in Derivatives
The chlorine atom at the C4 position of this compound is a reactive site for nucleophilic substitution, making it a valuable precursor for the synthesis of various nitrogen-containing derivatives. Amination reactions, where the chloro group is displaced by an amine, are fundamental in creating more complex molecules, notably in the field of medicinal chemistry.
The synthesis of many antipsychotic drugs of the butyrophenone class, such as Haloperidol, relies on the alkylation of a suitable piperidine (B6355638) derivative with this compound or its 4-fluoro analogue. thieme-connect.comgpatindia.com In this common transformation, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form a new carbon-nitrogen bond. gpatindia.com This reaction is typically carried out by heating the reactants in a suitable solvent, often in the presence of a base like sodium carbonate to neutralize the hydrogen chloride formed during the reaction, and a catalyst such as potassium iodide. gpatindia.comgoogleapis.com
A variety of amines can be used in these reactions, leading to a diverse range of derivatives. Both primary and secondary amines, including cyclic amines, are effective nucleophiles. nih.gov For instance, the reaction of this compound with l-oxo-4-phenyl-2,4,8-triaza-spiro nih.govontosight.aidecane in the presence of sodium carbonate and potassium iodide in a solvent like 4-methyl-2-pentanone (B128772) yields the corresponding N-alkylated product. googleapis.com This highlights the utility of this compound as a versatile building block for introducing the 3-benzoylpropyl group onto a nitrogen atom.
The table below summarizes examples of amination reactions involving this compound and its derivatives, showcasing the variety of amine substrates and reaction conditions employed.
| Amine Reactant | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| 4-(4-chlorophenyl)piperidin-4-ol | Potassium iodide (KI) | Toluene | Haloperidol | gpatindia.com |
| l-oxo-4-phenyl-2,4,8-triaza-spiro nih.govontosight.aidecane | Sodium carbonate (Na2CO3), Potassium iodide (KI) | 4-Methyl-2-pentanone | 1-oxo-4-phenyl-8-(3-benzoylpropyl)-2,4,8-triaza-spiro nih.govontosight.aidecane | googleapis.com |
| 1-oxo-4-phenyl-2,4,8-triaza-spiro nih.govontosight.aidecane | Sodium carbonate (Na2CO3), Potassium iodide (KI) | Hexone | 1-oxo-4-phenyl-8-(3-(4-fluorobenzoyl)propyl)-2,4,8-triaza-spiro nih.govontosight.aidecane (using 4-chloro-p-fluoro-butyrophenone) | googleapis.com |
Ring Opening of Cyclopropane (B1198618) Rings in Derivatization
Cyclopropane rings are characterized by significant ring strain, which makes them susceptible to ring-opening reactions under specific conditions. nih.gov While direct derivatization of this compound into a cyclopropane-containing intermediate followed by ring-opening is not a commonly cited pathway, the principles of cyclopropane chemistry can be applied to its potential derivatives. Cyclopropyl (B3062369) ketones, which could be synthesized from precursors related to this compound, are known to undergo a variety of ring-opening transformations. nih.govresearchgate.net
These ring-opening reactions can be initiated by various means, including radical, cationic, or anionic intermediates. nih.govnsf.gov
Radical Reactions: Oxidative radical ring-opening is a prominent method. nih.gov For example, a radical can add to a cyclopropane derivative, like a methylenecyclopropane (B1220202) (MCP), to form a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to generate a more stable alkyl radical, which can subsequently participate in further reactions such as intramolecular cyclization. nih.gov
Catalytic Systems: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the transformation of formylcyclopropanes. The NHC facilitates the opening of the cyclopropane ring by alleviating the electronic density between specific carbon atoms in the ring structure. rsc.org
Hydroboration: Non-activated cyclopropanes can undergo a ring-opening 1,3-hydroboration reaction. This process, which can be achieved under mild conditions using a system of boron halides (like BBr₃) and a hydride source, involves the cleavage of a C-C bond in the cyclopropane ring. nsf.gov
The regioselectivity and stereoselectivity of the ring-opening are often controlled by the substituents on the cyclopropane ring and the reaction conditions. The high strain energy of the three-membered ring provides a strong thermodynamic driving force for these transformations, allowing for the synthesis of complex molecules that would be difficult to access through other methods. nih.gov The table below outlines different methodologies for cyclopropane ring-opening.
| Methodology | Key Reagents/Catalysts | Intermediate Type | Key Feature | Reference |
|---|---|---|---|---|
| Oxidative Radical Ring-Opening | Mn(OAc)₃ | Alkyl Radical | Radical addition initiates ring-opening. | nih.gov |
| Photocatalyzed Ring-Opening/Fluorination | Selectfluor | Not specified | Involves C-C bond cleavage and radical rearrangement. | nih.gov |
| NHC-Catalyzed Transformation | N-Heterocyclic Carbene (NHC) | Breslow Intermediate | NHC facilitates ring opening by altering electronic density. | rsc.org |
| 1,3-Hydroboration | Boron Halides (e.g., BBr₃), Hydrosilanes | Cationic Boron Intermediate | Achieves anti-Markovnikov borylative ring-opening under mild conditions. | nsf.gov |
Hydrolysis and Dehalogenation Reactions
The chemical structure of this compound allows for reactions involving both the carbonyl group and the terminal alkyl chloride. Hydrolysis and dehalogenation are two such important transformations.
Dehalogenation is the removal of the halogen atom. In the case of this compound, this involves the cleavage of the C-Cl bond. This reaction can be achieved through various reductive methods. Catalytic hydrogenation is a common technique where molecular hydrogen (H₂) is used in the presence of a metal catalyst, such as palladium or platinum, to reduce aryl halides to the corresponding aromatic compound. ganeshremedies.com This process, known as hydrogenolysis, effectively replaces the chlorine atom with a hydrogen atom.
Organotin hydrides are also effective reagents for the reduction of alkyl halides. acs.org The mechanism typically involves a free-radical chain reaction. Furthermore, dehalogenation can occur as a competing side reaction in other transformations. For instance, during bioreduction reactions of halo-substituted ketones using certain microorganisms, the corresponding dehalogenated product can be formed. mdpi.com This enzymatic dehalogenation highlights the diverse conditions under which the C-Cl bond can be cleaved. nih.gov
Hydrolysis of the C-Cl bond in this compound to form 4-hydroxybutyrophenone is also a possible reaction, typically requiring nucleophilic substitution by water or a hydroxide (B78521) source. However, in many synthetic applications, intramolecular cyclization can be a competing and often favored reaction. For example, treatment of this compound with a Grignard reagent can lead to the formation of 2-phenyltetrahydrofuran, which occurs via initial reaction at the carbonyl group followed by an intramolecular nucleophilic attack of the resulting alkoxide on the carbon bearing the chlorine, a process known as intramolecular Williamson ether synthesis. scribd.com This cyclization demonstrates the interplay between different reactive sites within the molecule.
The table below summarizes various dehalogenation methods applicable to compounds like this compound.
| Reaction Type | Reagents/Catalyst | Key Characteristic | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Palladium/Platinum catalyst | Reduces aryl/alkyl halides to corresponding alkanes/arenes. | ganeshremedies.com |
| Organotin Hydride Reduction | Organotin hydrides (e.g., Bu₃SnH) | Often proceeds via a free-radical mechanism. | acs.org |
| Biocatalytic Dehalogenation | Microorganisms/Enzymes | Can be a side reaction during enzymatic reductions. | mdpi.com |
| Intramolecular Cyclization (Competing Reaction) | Grignard Reagents | Leads to cyclized products like 2-phenyltetrahydrofuran instead of simple hydrolysis. | scribd.com |
Analytical and Spectroscopic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Chlorobutyrophenone. It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effect of the carbonyl group and the chlorine atom. The protons of the butyryl chain appear as distinct multiplets in the upfield region. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.
¹H NMR Spectral Data of 4'-Chlorobutyrophenone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.91 | d | 2H | Aromatic (ortho to C=O) |
| 7.45 | d | 2H | Aromatic (meta to C=O) |
| 2.61 | s | 3H | -CH₃ |
This data is for the related compound 4'-Chloroacetophenone (B41964) and is provided for illustrative purposes. Specific data for this compound may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbon is typically observed as a characteristic signal in the highly deshielded region of the spectrum (around 190-200 ppm). The aromatic carbons show distinct signals in the range of 120-140 ppm, with their exact chemical shifts influenced by the position of the chlorine substituent. The aliphatic carbons of the butyryl chain appear in the upfield region of the spectrum.
¹³C NMR Spectral Data of 4'-Chlorobutyrophenone
| Chemical Shift (δ) ppm | Assignment |
| 196.8 | C=O |
| 139.6 | Aromatic (C-Cl) |
| 135.4 | Aromatic (C-C=O) |
| 129.7 | Aromatic (CH) |
| 128.9 | Aromatic (CH) |
| 26.5 | -CH₃ |
This data is for the related compound 4'-Chloroacetophenone and is provided for illustrative purposes. Specific data for this compound may vary.
For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for molecular structure and environment. The chemical shift of the fluorine atom is highly sensitive to its electronic environment within the molecule. For instance, in 4-Chloro-4'-fluorobutyrophenone, the fluorine atom on the phenyl ring would give a distinct signal in the ¹⁹F NMR spectrum, and its coupling with neighboring protons can provide further structural insights. uhplcs.com
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound, as well as for assessing its purity.
Both preparative and analytical HPLC techniques are employed in the study of this compound.
Analytical HPLC is used for the qualitative and quantitative analysis of the compound. hplcvials.com It involves injecting a small sample volume onto the column to obtain high-resolution separation of the components in a mixture. hplcvials.com This technique is essential for determining the purity of a sample of this compound and for monitoring the progress of reactions involving this compound.
Preparative HPLC is utilized to isolate and purify larger quantities of this compound from a reaction mixture or a crude sample. teledynelabs.com This technique employs larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. hplcvials.com The goal is to obtain a sufficient amount of the purified compound for further research or applications. teledynelabs.com
The choice of the HPLC column is critical for achieving optimal separation. For the analysis of moderately nonpolar compounds like this compound, reverse-phase HPLC is commonly used. In this mode, a nonpolar stationary phase is paired with a polar mobile phase.
A particularly suitable stationary phase for this purpose is the C18-bonded vinyl alcohol copolymer gel . C18 columns are the most widely used type of reverse-phase columns, where long-chain octadecylsilane groups are chemically bonded to a support material. uhplcs.com The vinyl alcohol copolymer support offers several advantages, including enhanced chemical stability over a wider pH range compared to traditional silica-based supports. sigmaaldrich.com This allows for greater flexibility in method development. The C18 stationary phase provides strong hydrophobic interactions with the this compound molecule, leading to good retention and separation from more polar impurities. uhplcs.com
Optimization of Mobile Phase and pH for Separation
In High-Performance Liquid Chromatography (HPLC), the separation of compounds is highly dependent on the composition and pH of the mobile phase. For a moderately polar compound like this compound, a reverse-phase HPLC method is typically employed.
The optimization process involves adjusting the ratio of an organic solvent (modifier) to an aqueous buffer to achieve optimal retention time and peak shape. A common starting point would be a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water. The ratio is systematically varied to find the ideal balance where this compound is well-retained but elutes within a reasonable time.
The pH of the mobile phase is a critical parameter, especially for compounds that can ionize. researchgate.netpensoft.net While this compound itself is a neutral molecule and not directly affected by pH, its stability and the resolution from potential acidic or basic impurities can be significantly influenced by the pH of the mobile phase. researchgate.net For instance, in the analysis of related pharmaceutical compounds like ketoprofen, a phosphate (B84403) buffer is used to maintain a constant pH, ensuring reproducible separation from its impurities. nih.gov A slightly acidic pH, often around 3, is commonly used to ensure the stability of the silica-based stationary phase and to suppress the ionization of any acidic impurities, leading to sharper peaks.
A systematic approach to optimization might involve the following steps:
Initial Scouting: Running the sample with a broad gradient of acetonitrile in water (e.g., 10% to 90%) to determine the approximate solvent strength required for elution.
Solvent Ratio Adjustment: Performing isocratic or gradient runs with narrower solvent ranges to fine-tune the separation and achieve a suitable retention time.
pH Adjustment: Evaluating the effect of pH by using different buffers (e.g., phosphate or acetate) at various pH values (e.g., 3, 5, and 7) to assess the impact on peak shape and resolution from adjacent impurities.
For a related compound, 4'-Bromo-4-chlorobutyrophenone, a mobile phase of acetonitrile, water, and phosphoric acid has been utilized, highlighting the use of an acidic modifier to achieve good chromatography. sielc.com For mass spectrometry compatibility, a volatile acid like formic acid would be substituted for phosphoric acid. sielc.com
Table 1: Hypothetical HPLC Mobile Phase Optimization for this compound
| Trial | Mobile Phase Composition (Acetonitrile:Water, v/v) | pH | Observation |
| 1 | 50:50 | 7.0 | Broad peak, poor retention |
| 2 | 60:40 | 7.0 | Improved retention, still some tailing |
| 3 | 60:40 with 0.1% Formic Acid | ~3.0 | Sharp, symmetrical peak, good retention |
| 4 | 70:30 with 0.1% Formic Acid | ~3.0 | Faster elution, good peak shape |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. wikipedia.org For this compound (C₁₀H₁₁ClO), the nominal molecular weight is 182 g/mol . sigmaaldrich.com
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 182. nist.govnih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at M+2 (m/z 184) with about one-third the intensity of the molecular ion peak would also be observed. nist.gov
The fragmentation pattern provides valuable structural information. As a ketone, this compound is expected to undergo characteristic fragmentation pathways. asdlib.org Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation for ketones.
Expected fragmentation patterns include:
Loss of the chloropropyl radical (•CH₂CH₂CH₂Cl): This would result in the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak in the spectra of phenyl ketones. asdlib.org
Loss of the phenyl radical (•C₆H₅): This would lead to the formation of the [COCH₂CH₂CH₂Cl]⁺ ion at m/z 77.
McLafferty rearrangement: This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which could lead to a fragment at m/z 120.
The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound which can be used for comparison and identification. nist.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) with Cl isotopes |
| 105 | [C₆H₅CO]⁺ | Alpha-cleavage, loss of •CH₂CH₂CH₂Cl |
| 77 | [C₆H₅]⁺ | Cleavage of the bond between the phenyl group and the carbonyl group |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule and its fragments.
For this compound, the calculated exact mass is 182.0498 g/mol for the most abundant isotopes (¹²C₁₀¹H₁₁³⁵Cl¹⁶O). nih.gov HRMS can distinguish this exact mass from other potential molecular formulas that have the same nominal mass. This capability is invaluable for confirming the identity of a compound and for identifying unknown impurities or metabolites with a high degree of confidence.
For example, if an unknown impurity was detected alongside this compound in a sample, HRMS could be used to determine its elemental composition, providing crucial clues to its structure.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a reaction. libretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.
To monitor a reaction involving this compound, such as its synthesis or its use in a subsequent reaction, a small aliquot of the reaction mixture is taken at various time intervals and spotted on a TLC plate. rochester.edu Alongside the reaction mixture, spots of the pure starting material(s) and, if available, the expected product are also applied as standards. libretexts.org
The TLC plate is then developed in a suitable solvent system (mobile phase). The choice of the mobile phase is crucial and is typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). The ratio is adjusted to achieve good separation of the components, ideally with the product having an Rf value between 0.3 and 0.5.
The progress of the reaction is monitored by observing the disappearance of the spot corresponding to the limiting reactant and the appearance and intensification of the spot corresponding to the product. rsc.org The reaction is considered complete when the starting material spot is no longer visible. Visualization of the spots is often achieved using a UV lamp, as the aromatic ring in this compound will absorb UV light. rochester.edu
Table 3: Example of TLC Monitoring for a Reaction Producing this compound
| Time Point | Starting Material Spot | Product Spot (this compound) | Interpretation |
| t = 0 min | Intense | Not visible | Reaction has not started |
| t = 30 min | Less intense | Faintly visible | Reaction is in progress |
| t = 60 min | Faintly visible | Intense | Reaction is nearing completion |
| t = 90 min | Not visible | Intense | Reaction is complete |
Other Spectroscopic and Analytical Techniques
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. vscht.cz
Key expected absorptions include:
C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone. masterorganicchemistry.comlibretexts.org The conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring. vscht.cz
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the butyryl chain. vscht.cz
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring. vscht.cz
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Carbonyl | C=O Stretch | 1680-1700 |
| Aromatic | C-H Stretch | > 3000 |
| Aliphatic | C-H Stretch | < 3000 |
| Haloalkane | C-Cl Stretch | 600-800 |
| Aromatic | C=C Bending | 1450-1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. utoronto.ca this compound contains a chromophore, the benzoyl group, which absorbs UV radiation.
The UV-Vis spectrum of this compound is expected to show two main absorption bands:
π → π* transition: A strong absorption band, typically observed at a shorter wavelength (around 240-250 nm), arises from the electronic transition within the conjugated system of the phenyl ring and the carbonyl group.
n → π* transition: A weaker absorption band at a longer wavelength (around 280-300 nm) is due to the transition of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.
The position and intensity of these bands can be influenced by the solvent used for the analysis. The presence of the chloro-substituent on the butyryl chain is not expected to significantly alter the UV-Vis spectrum compared to butyrophenone (B1668137) itself, as it is not part of the conjugated system.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. northwestern.edunih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can calculate the precise positions of atoms, bond lengths, bond angles, and other key structural features. northwestern.edunih.gov
While a detailed crystal structure for this compound itself is not widely published, extensive structural analysis has been performed on its derivatives, providing critical insights into the molecular geometry and packing of this class of compounds. A notable example is the study of 4-tert-Butyl-γ-chlorobutyrophenone. researchgate.net The crystallographic data obtained for this derivative illustrates the type of detailed structural information that can be ascertained. In this study, single crystals were grown from a hexane solution and analyzed using a Bruker SMART CCD area-detector diffractometer. researchgate.net
The analysis revealed that 4-tert-Butyl-γ-chlorobutyrophenone crystallizes in a monoclinic system with the P2/m space group. researchgate.net The crystal structure shows molecules stacking along the b-axis, stabilized by weak C—H⋯π interactions. researchgate.net Such detailed structural elucidation is vital for understanding the solid-state properties and intermolecular interactions of butyrophenone derivatives.
Table 1: Crystallographic Data for 4-tert-Butyl-γ-chlorobutyrophenone
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₉ClO | researchgate.net |
| Molecular Weight | 238.76 g/mol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/m | researchgate.net |
| Unit Cell Dimension (a) | 8.247 (1) Å | researchgate.net |
| Unit Cell Dimension (b) | 7.242 (1) Å | researchgate.net |
| Unit Cell Dimension (c) | 11.414 (2) Å | researchgate.net |
| Unit Cell Angle (β) | 99.548 (3)° | researchgate.net |
| Volume (V) | 672.3 (2) ų | researchgate.net |
| Calculated Density (Dx) | 1.179 Mg/m³ | researchgate.net |
| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |
Gas Chromatography (GC) for Enantiomeric Ratio Determination
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of this compound, which is an achiral molecule, GC is critically important for determining the enantiomeric ratio of its chiral derivatives. The synthesis of many pharmaceutical agents involves the reduction of the ketone group in butyrophenone precursors to a chiral alcohol, resulting in a mixture of enantiomers (non-superimposable mirror images). gcms.cznih.gov
Since enantiomers can exhibit different pharmacological and toxicological profiles, separating and quantifying them is essential for drug development and quality control. nih.govnih.gov This is achieved using chiral GC, which employs a chiral stationary phase (CSP) within the capillary column. gcms.cz These stationary phases, often based on derivatized cyclodextrins, interact differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. gcms.czicm.edu.pl
The determination of the enantiomeric excess (ee) or enantiomeric ratio (er) is a key metric of the stereoselectivity of a chemical reaction. An indirect method for this analysis involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.com
Table 2: Typical Chiral GC Method Parameters for Enantiomeric Separation
| Parameter | Description | Reference |
|---|---|---|
| Technique | Chiral Capillary Gas Chromatography | gcms.cznih.gov |
| Column Type | Fused silica (B1680970) capillary column coated with a chiral stationary phase (e.g., derivatized cyclodextrin like CP-Chirasil-Dex CB). | icm.edu.pl |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Injection Mode | Split/Splitless | |
| Oven Program | Temperature programming is used to optimize separation, e.g., starting at a lower temperature and ramping up to elute compounds. | nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) for identification and quantification. | mdpi.comnih.gov |
| Quantification | Based on the peak area ratio of the two separated enantiomers. | mdpi.com |
Polarography for Electrochemical Reduction Studies
Polarography is an electrochemical technique used to study the reduction and oxidation of substances in solution. electrochem.org For a compound like this compound, polarography can provide valuable information about the electrochemical reduction of its ketone functional group. The study of related ketones, such as ketoprofen, using differential-pulse polarography demonstrates the utility of this method. rsc.org
In a typical polarographic experiment, a dropping mercury electrode (DME) is used as the working electrode. electrochem.org As the potential applied to the DME is scanned, the electroactive species (in this case, the butyrophenone) diffuses to the electrode surface and is reduced. The resulting current is proportional to the concentration of the analyte. The half-wave potential (E₁/₂) is a characteristic value for a given substance under specific conditions (e.g., pH, supporting electrolyte) and can be used for qualitative identification. electrochem.org
The electrochemical reduction of the carbonyl group in butyrophenones typically involves the transfer of two electrons and protons to form the corresponding secondary alcohol. rsc.org The precise potential at which this occurs is influenced by the molecular structure and the pH of the solution. Electrochemical studies on various antipsychotic drugs, including butyrophenone derivatives, have been conducted using voltammetric techniques to understand their redox behavior. rsc.orgnih.gov
Table 3: Electrochemical Parameters for the Reduction of a Related Ketone
| Parameter | Value/Condition | Reference |
|---|---|---|
| Analyte | Ketoprofen (a compound with a benzophenone structure) | rsc.org |
| Technique | Differential-Pulse Polarography | rsc.org |
| Supporting Electrolyte | Britton-Robinson buffer (pH 6.0) containing 5% v/v methanol. | rsc.org |
| Working Electrode | Dropping Mercury Electrode (DME) | electrochem.org |
| Peak Potential (Ep) | -1.15 V (vs. Ag/AgCl) | rsc.org |
| Proposed Mechanism | Two-electron transfer reduction of the carbonyl group. | rsc.org |
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations
Quantum chemical methods are also fundamental in calculating various molecular properties, such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. scispace.com
Prediction of Spectroscopic Properties
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.
Vibrational Spectroscopy (IR and Raman) The prediction of infrared (IR) and Raman spectra is typically achieved through frequency calculations following a geometry optimization, often using DFT methods. q-chem.commolpro.netmdpi.com These calculations compute the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra. nist.gov The harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. gaussian.com While specific computational studies predicting the complete IR and Raman spectra of 4-Chlorobutyrophenone are not widely published, experimental spectral data is available from sources like ChemicalBook, which can be used to validate future computational models. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Predicting ¹H and ¹³C NMR spectra computationally has become increasingly accurate. d-nb.infonmrdb.orgualberta.ca These predictions are based on calculating the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. DFT-based methods are commonly used for this purpose. d-nb.info Although a detailed computational NMR prediction for this compound is not specified in the available literature, experimental ¹H NMR data is available, providing a basis for comparison with future theoretical work. chemicalbook.com
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjuniperpublishers.com This is particularly useful for understanding how a ligand like this compound might interact with a biological target, such as a receptor or enzyme.
Butyrophenones are known for their interaction with dopamine (B1211576) receptors. wikipedia.orgacnp.org Molecular docking studies can simulate the binding of this compound and its derivatives to dopamine receptor subtypes (e.g., D2, D3, D4) to predict their binding affinities and modes of interaction. nih.govplos.orgmdpi.comsemanticscholar.org Such studies are crucial for understanding the structural basis of their antipsychotic activity. semanticscholar.org For instance, docking studies on butyrophenone (B1668137) derivatives have highlighted the importance of the 4-fluorophenyl group for antipsychotic activity. While specific binding energy values for this compound itself are not consistently reported across public literature, studies on related compounds show that antagonists with linear structures, like butyrophenones, can be readily docked into D2-like receptors. nih.gov The binding affinity of chlorobutyrophenone derivatives for the dopamine D3 receptor has been predicted in some studies, indicating the utility of these computational approaches. psu.ac.th
| Computational Method | Application to Butyrophenone Derivatives | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Simulation of binding to dopamine D2, D3, and D4 receptors. | Predicts binding modes and affinities; linear structures like butyrophenones fit well into receptor sites. | nih.gov |
| Homology Modeling | Construction of D2-like and 5-HT2A receptor models for docking studies. | Enables virtual screening and prediction of ligand affinity for receptors without crystal structures. | nih.gov |
Beyond receptors, computational studies can explore the interaction of this compound with various enzymes. Molecular docking can be used to predict whether this compound can bind to the active site of enzymes like acetylcholinesterase or butyrylcholinesterase, which are targets in other therapeutic areas. nih.gov These simulations can reveal potential inhibitory mechanisms by identifying key interactions, such as hydrogen bonds or van der Waals forces, between the compound and amino acid residues in the enzyme's active site. nih.gov While general studies on enzyme inhibition by other compounds exist, specific molecular docking studies detailing the inhibition mechanisms of this compound are not extensively documented.
Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For butyrophenones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for understanding the spatial and electronic requirements for receptor binding. nih.gov
These studies can identify key molecular features that influence the affinity for targets like the dopamine D2 receptor. nih.govnih.gov For example, a universal 3D-QSAR model for D2 receptor antagonists, which could include butyrophenone derivatives, has been developed based on molecular docking-based alignment. nih.gov Such models are crucial for guiding the design of new, more potent, and selective compounds. General SAR for butyrophenones indicates that the presence of a 4-fluorophenyl group and the carbonyl group at a specific position are important for activity.
Prediction of Physicochemical Properties (e.g., LogP, TPSA)
Computational methods are widely used to predict the physicochemical properties of molecules, which are important determinants of their pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov
LogP (Octanol-Water Partition Coefficient) LogP is a measure of a compound's lipophilicity, which affects its absorption and distribution. For 4'-Chlorobutyrophenone, the predicted XLogP3 value is 3.1. frontiersin.org In silico prediction of LogP is a common practice in drug discovery. mdpi.com
TPSA (Topological Polar Surface Area) TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. psu.ac.thnih.gov The computed TPSA for this compound is 17.1 Ų. nih.gov This value is within the range typically associated with good cell permeability.
| Property | Predicted Value | Computational Method/Source | Reference |
|---|---|---|---|
| Molecular Weight | 182.64 g/mol | PubChem | nih.gov |
| XLogP3 | 3.1 | XLogP3 3.0 | frontiersin.org |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Cactvs 3.4.8.18 | frontiersin.orgnih.gov |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 | frontiersin.org |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 | frontiersin.org |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 | frontiersin.org |
Environmental and Safety Considerations in Research
Environmental Fate and Degradation
The environmental fate of a chemical compound refers to its transport and transformation in various environmental compartments. Understanding this is crucial for predicting potential exposure and ecological effects.
4-Chlorobutyrophenone and its derivatives are recognized as hazardous to aquatic life, with the potential for long-lasting effects. chemicalbook.comdcfinechemicals.com Discharge of these substances into drains or surface water must be strictly avoided. chemicalbook.comdcfinechemicals.com The primary concern is their toxicity to aquatic organisms. ontosight.ai
Table 1: Aquatic Hazard Information for 4-tert-Butyl-4-chlorobutyrophenone
| Hazard Statement | Classification |
|---|---|
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Chronic) - Category 2 |
Data sourced from ChemicalBook and DC Fine Chemicals chemicalbook.comdcfinechemicals.com
While specific data on the biodegradation of this compound in aquatic systems is limited in the provided search results, the general principle for many organic compounds is that their persistence is a key factor in their environmental risk. fishersci.com
The interaction of this compound with soil is a critical aspect of its environmental profile. Soil degradation, a broader issue, involves the decline in soil quality and its ability to support ecosystems. researchgate.net While direct studies on this compound's contribution to soil degradation are not detailed in the search results, the degradation of structurally related compounds can offer insights. For instance, the degradation of pesticides in soil is influenced by the soil's physicochemical properties and the compound's bioavailability. nih.gov Some chemicals can bind strongly to soil particles, leading to persistence. nih.gov The degradation of the herbicide MCPA, a chloroaromatic compound, in soil leads to the formation of metabolites like 4-chloro-2-methylphenol (B52076) (CMP), which disappears relatively quickly. pjoes.com However, other metabolites can be more persistent. pjoes.com It is important to prevent the contamination of soil with this compound to avoid potential long-term impacts. ontosight.ai
Information regarding the specific atmospheric degradation of this compound is not extensively covered in the provided search results. However, for some hydrocarbon polymers, the rate of degradation in sunlight and air can be controlled. google.com The volatility of a compound can influence its mobility in the environment. fishersci.com
Waste Management and Disposal Protocols
Proper disposal of this compound is crucial to prevent environmental contamination. chemicalbook.com Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal. fishersci.com The compound should be collected and placed in suitable, closed containers for disposal. chemicalbook.combjoka-vip.com It is recommended to dispose of the contents and container at an approved waste disposal plant. fishersci.com Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. chemicalbook.com Non-contaminated packaging may be recycled, while contaminated packages must be emptied and can be reused after proper cleaning. dcfinechemicals.com
Safe Handling and Laboratory Practices
Due to its potential hazards, handling this compound requires strict adherence to safety protocols in a well-ventilated area. chemicalbook.combjoka-vip.com It is essential to avoid contact with skin and eyes, as well as the formation of dust and aerosols. chemicalbook.combjoka-vip.com Emergency eyewash stations and safety showers should be readily accessible near the workstation. fishersci.com
Table 2: General Safe Handling Practices
| Practice | Recommendation |
|---|---|
| Ventilation | Handle in a well-ventilated place. chemicalbook.com Provide appropriate exhaust ventilation where dust is formed. bjoka-vip.com |
| Personal Hygiene | Wash hands thoroughly after handling. chemicalbook.combjoka-vip.com Do not eat, drink, or smoke when using this product. dcfinechemicals.comdcfinechemicals.com |
| Spill Management | In case of a spill, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. chemicalbook.com Prevent the chemical from entering drains. chemicalbook.com |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. bjoka-vip.comtcichemicals.com |
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
|---|---|---|
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. chemicalbook.comechemi.com | EN 166 (EU) or NIOSH (US) approved. bjoka-vip.comechemi.com |
| Skin | Chemical-impermeable gloves and impervious clothing. chemicalbook.combjoka-vip.com | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. chemicalbook.comechemi.com |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. A multi-purpose combination respirator cartridge is also recommended. chemicalbook.comechemi.comsigmaaldrich.com | N/A |
List of Chemical Compounds Mentioned:
this compound
4-tert-Butyl-4-chlorobutyrophenone
4-chloro-2-methylphenol (CMP)
MCPA (4-chloro-2-methylophenoxyacetic acid)
Ventilation and Fume Control
Proper ventilation is paramount when working with this compound to minimize inhalation exposure for researchers. dcfinechemicals.com
General Ventilation: Laboratories must be equipped with adequate general ventilation systems to maintain air quality. chemicalbook.com However, for procedures involving this compound, localized exhaust ventilation is crucial.
Fume Hoods: All handling of this compound that may generate dust, vapors, or aerosols should be conducted within a certified chemical fume hood. dcfinechemicals.comchemicalbook.com This is especially critical during weighing, transferring, and when running reactions. The fume hood provides a physical barrier and a controlled airflow to capture and exhaust contaminants away from the user.
Respiratory Protection: In instances where engineering controls like fume hoods are not sufficient or during certain non-routine operations, appropriate respiratory protection must be used. dcfinechemicals.com The type of respirator, such as a dust mask (e.g., N95) or a respirator with a suitable filter for organic vapors and particulates, should be selected based on a thorough risk assessment of the specific procedure. dcfinechemicals.comsigmaaldrich.com
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is required to mitigate harm to personnel and the environment.
Spill Response:
Immediate Actions: The first step is to notify all personnel in the immediate vicinity and isolate the spill area. sun.ac.zachemcert.com.au All sources of ignition should be eliminated. chemicalbook.com
Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or acid/universal binding agents to contain the spread. dcfinechemicals.com For solid spills, care should be taken to avoid raising dust. chemicalbook.com
Cleanup: Wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, carefully collect the spilled material and absorbent into a suitable, labeled container for disposal. chemicalbook.comthermofisher.com The spill area should then be decontaminated. dcfinechemicals.com
Environmental Protection: Prevent the spilled material from entering drains or waterways. dcfinechemicals.comchemicalbook.com
Exposure Response:
Inhalation: Move the affected individual to fresh air immediately. chemicalbook.comfishersci.com If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. chemicalbook.com
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water. dcfinechemicals.comchemicalbook.com If skin irritation occurs or persists, seek medical advice. fishersci.com
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. dcfinechemicals.comchemicalbook.com Remove contact lenses if present and easy to do so. fishersci.com Seek immediate medical attention. dcfinechemicals.com
Ingestion: Do NOT induce vomiting. dcfinechemicals.com Rinse the mouth with water and seek immediate medical attention. fishersci.com
Interactive Data Table: Emergency Contact Information
| Emergency Service | Contact Number |
|---|---|
| Poison Control Center | (Insert Local Number) |
| Campus/Facility Emergency Response | (Insert Local Number) |
Regulatory Guidelines for Research Chemicals
The use of this compound in research is subject to various regulations and guidelines to ensure safety and compliance.
Institutional Oversight: Research institutions typically have an Environmental Health and Safety (EHS) department that provides guidance on the safe handling, storage, and disposal of chemicals like this compound. Researchers must adhere to their institution's specific protocols and may be required to undergo chemical safety training. thermofisher.com
Safety Data Sheets (SDS): A comprehensive Safety Data Sheet for this compound must be readily accessible to all personnel working with the compound. The SDS contains detailed information on hazards, handling, storage, and emergency measures. fishersci.comfishersci.ca
Chemical Inventories and Reporting: Depending on the jurisdiction and the quantities of this compound being used, there may be requirements for inventory tracking and reporting to regulatory bodies. For instance, in the United States, the Toxic Substances Control Act (TSCA) inventory lists chemical substances manufactured or processed in the country. fishersci.com
Waste Disposal: The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste. chemcert.com.aufishersci.com This typically involves collection in properly labeled, sealed containers for pickup by a certified hazardous waste disposal company. sun.ac.za
Interactive Data Table: Key Regulatory Information for this compound
| Regulation/Identifier | Status/Value |
|---|---|
| CAS Number | 939-52-6 sigmaaldrich.com |
| EC Number | 213-362-1 sigmaaldrich.com |
| TSCA | Not Listed fishersci.com |
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
The classical synthesis of 4-Chlorobutyrophenone often involves the Friedel-Crafts acylation of chlorobenzene (B131634) with butyryl chloride, typically using a Lewis acid catalyst like aluminum chloride. acs.orgresearchgate.net While established, this method presents opportunities for improvement, particularly in line with the principles of green chemistry. Future research is geared towards developing more sustainable and efficient synthetic routes.
Key areas for exploration include:
Catalytic Innovations : Research into novel catalysts beyond traditional Lewis acids is a significant frontier. This includes the use of palladium catalysts in Friedel-Crafts type reactions. nih.gov Transition metal-catalyzed cross-coupling reactions, such as Heck, Negishi, and Kumada couplings, offer alternative strategies for forming the core structure of this compound and its analogs. nih.govresearchgate.net
Electrochemical Synthesis : Electrochemical methods present a promising alternative for constructing carbon-carbon bonds. Recent studies have demonstrated the use of electrochemical radical reactions to synthesize 1,4-dicarbonyl compounds from enol acetates derived from substituted 4-chlorobutyrophenones, achieving high yields under mild conditions. nih.gov
Flow Chemistry and Process Intensification : The application of continuous flow technology could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound.
Biocatalysis : The use of enzymes or whole-cell systems for the synthesis of this compound and its derivatives is an underexplored area that aligns with green chemistry principles.
A comparative look at conventional and emerging green synthetic alternatives highlights the direction of future research.
| Green Chemistry Principle | Conventional Method | Green Alternative |
| Atom Economy | Friedel-Crafts Acylation (often with stoichiometric catalyst) | Catalytic reactions with high turnover, electrochemical synthesis. acs.orgnih.gov |
| Catalysis | Stoichiometric AlCl₃ | Reusable solid acid catalysts, transition metal catalysts, biocatalysts. nih.gov |
| Energy Efficiency | Often requires heating | Reactions at room temperature, such as certain electrochemical methods. nih.gov |
| Safer Solvents/Reagents | Use of hazardous chlorinated solvents and corrosive reagents | Use of greener solvents, solvent-free conditions, or aqueous media. |
In-depth Mechanistic Studies of Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations. Future research should focus on detailed kinetic and mechanistic investigations.
Hydrolysis and Solvolysis Mechanisms : Studies on the hydrolysis of cyclic ketals derived from this compound have revealed a change in the rate-determining step depending on the pH. thegoodscentscompany.com Further investigations into the solvolysis of this compound itself have pointed to the formation of a stable oxolanylium ion intermediate, a phenomenon that warrants deeper exploration. csic.es
Electrochemical Reaction Pathways : The mechanism of electrochemical radical reactions involving this compound derivatives is an active area of research. nih.gov Elucidating the precise intermediates and electron transfer steps through techniques like cyclic voltammetry and control experiments is essential for optimizing these reactions. nih.gov
Photochemistry : The Norrish Type I surface photochemistry of butyrophenone (B1668137) on titanium dioxide (TiO₂) surfaces has been observed. acs.org In-depth studies on the photochemistry of this compound, particularly on semiconductor surfaces, could reveal pathways for both synthetic applications and environmental degradation.
Catalytic Cycles : For transition metal-catalyzed reactions, detailed mechanistic studies are needed to understand the elementary steps of oxidative addition, transmetalation, and reductive elimination involving the this compound scaffold.
Kinetic data from hydrolysis studies provide insight into the reactivity of related structures.
| Reaction Stage | Rate Constant | Conditions | Reference |
| Hemiketal Decomposition | k_y = 1.4 x 10⁷ M⁻¹ s⁻¹ | High pH | thegoodscentscompany.com |
| Stage (iii) Decomposition | k_obsd = 3.0 x 10³ [H⁺] + 1.5 + 10¹⁰ [OH⁻] | Full pH range | thegoodscentscompany.com |
Development of New Derivatives with Enhanced Properties
This compound serves as a valuable starting material for the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and material science. researchgate.netsmolecule.com
Pharmaceutical Analogs : A significant area of research is the synthesis of conformationally restricted analogs of butyrophenone-based antipsychotics. nih.gov By incorporating the butyrophenone moiety into cyclic structures, researchers aim to develop derivatives with improved receptor selectivity (e.g., for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors) and better pharmacological profiles. nih.govfishersci.ie Examples include the synthesis of 2-arylpyrrolidines and substituted piperidines. fishersci.iedntb.gov.ua
Fluorinated Derivatives : The introduction of fluorine atoms can significantly alter the properties of a molecule. The synthesis and application of derivatives like 4-Chloro-4'-fluorobutyrophenone are of interest for developing new pharmaceuticals and agrochemicals. researchgate.netnih.gov
Heterocyclic Derivatives : The 1,4-dicarbonyl compounds derived from this compound can be transformed into valuable heterocyclic structures like pyrroles and furans through reactions such as the Paal–Knorr synthesis. nih.gov
Materials Science Precursors : The chloro-ketone functionality makes this compound a useful building block for polymers and other advanced materials.
| Derivative Class | Synthetic Precursor | Potential Application | Reference |
| 2-Arylpyrrolidines | 4-Chlorobutyrophenones | Bioactive molecules, pharmaceuticals | fishersci.ie |
| Pyrroles and Furans | 1,4-Diketones from this compound | Heterocyclic chemistry, materials | nih.gov |
| 4-Chloro-4'-fluorobutyrophenone | 4-Fluorobenzoyl chloride and 3-chloropropane | Pharmaceuticals, agrochemicals | nih.gov |
| 4-tert-Butyl-γ-chlorobutyrophenone | 4-tert-Butyl-γ-chlorobutyrophenone | Pharmaceutical interest (tranquilizers) | chemicalbook.com |
Advanced Computational Modeling for Drug Design and Material Science
Computational chemistry is a powerful tool for accelerating research and development, and its application to this compound and its derivatives is a key future direction.
Drug Design and QSAR : For pharmaceutical applications, quantitative structure-activity relationship (QSAR) studies are essential. 3D-QSAR studies on conformationally constrained butyrophenones have been used to build models that predict binding affinity to serotonin and dopamine receptors. acs.orgnih.govnih.gov These models, often combined with molecular docking into receptor homology models, help to identify the key steric, electrostatic, and lipophilic features required for activity and selectivity, guiding the design of new drug candidates. nih.govnih.gov
Material Science Simulations : In material science, computational methods like Density Functional Theory (DFT) can be used to study the interaction of this compound with surfaces. acs.org For instance, simulations can elucidate the adsorption mechanisms and photocatalytic reaction pathways of butyrophenone on TiO₂ surfaces, which is crucial for developing new photocatalysts or understanding surface modifications. acs.orgsemanticscholar.org
Predicting Physicochemical Properties : Computational tools can predict key properties such as partition coefficients (LogP), which are important for both drug design (ADMET properties) and environmental risk assessment. pharmacopoeia.com
| Computational Method | Application Area | Research Focus | Reference(s) |
| 3D-QSAR / CoMFA | Drug Design | Predicting receptor affinity (5-HT₂ₐ, D₂) and selectivity of butyrophenone analogs. | acs.orgnih.gov |
| Molecular Docking | Drug Design | Simulating the binding of butyrophenone derivatives into receptor active sites. | acs.orgnih.gov |
| DFT / STM Simulation | Material Science | Investigating the adsorption and photocatalytic reactions on TiO₂ surfaces. | acs.orgsemanticscholar.org |
| AM1 Method | Drug Design | Geometry optimization of molecular fragments of butyrophenone analogs. | csic.es |
Environmental Impact Mitigation Research
The presence of the chloro- and phenyl groups in this compound suggests potential persistence and toxicity in the environment, making research into its environmental fate and degradation crucial. Safety data for related compounds indicates that they can be toxic to aquatic life. pharmacopoeia.comdcfinechemicals.com
Biodegradation Studies : A significant research gap exists in the biodegradation of this compound. While general pathways for the microbial degradation of aromatic compounds are known, specific studies on butyrophenones are scarce. nih.govmicrobiologyresearch.orgnih.gov Future work should focus on isolating microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. nih.govresearchgate.net ADMET prediction tools suggest that some butyrophenone derivatives are not readily biodegradable, underscoring the need for empirical research. drugbank.com
Photocatalytic Degradation : Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, are a promising technology for removing recalcitrant organic pollutants. researchgate.netopenbiotechnologyjournal.comkirj.ee Research has shown that butyrophenone can undergo photocatalytic reactions on TiO₂ surfaces. semanticscholar.org Further studies are needed to optimize photocatalytic systems (e.g., using modified TiO₂ or other novel photocatalysts) for the efficient degradation and mineralization of this compound in water. nih.govresearchgate.net Investigating the degradation products and their potential toxicity is also a critical aspect of this research. researchgate.net
Toxicity Assessment : There is a need for comprehensive ecotoxicological data for this compound. Studies on its acute and chronic toxicity to various environmental organisms (fish, invertebrates, algae) are required for a thorough environmental risk assessment. pharmacopoeia.com
Q & A
What are the common synthetic routes for 4-Chlorobutyrophenone?
Level: Basic
Answer:
this compound (CAS RN 1204-28-0) is typically synthesized via Friedel-Crafts acylation of chlorobenzene derivatives using chloroacetyl chloride and Lewis acid catalysts (e.g., AlCl₃). Alternative methods include ketone halogenation or nucleophilic substitution of pre-formed butyrophenone derivatives. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like polyacylated compounds .
How is this compound characterized spectroscopically?
Level: Basic
Answer:
Key characterization techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the ketone carbonyl resonates near δ 200 ppm in ¹³C NMR.
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry : Molecular ion peak at m/z 182.6 (C₁₀H₁₁ClO⁺). Cross-referencing with spectral databases is critical for validation .
How can researchers optimize reaction yields in silyl enol ether synthesis using this compound?
Level: Advanced
Answer:
To synthesize Z-4-chloro-1-phenyl-1-trimethylsilyloxybut-1-ene:
- Use anhydrous conditions (e.g., THF, dry argon atmosphere) to prevent hydrolysis.
- Employ LDA (lithium diisopropylamide) as a strong base for deprotonation.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
- Typical yields range from 60–75%; impurities (e.g., unreacted ketone) are removed via silica gel chromatography .
How should researchers resolve discrepancies in reported CAS numbers for this compound?
Level: Advanced
Answer:
Discrepancies exist between CAS RN 1204-28-0 and 956-02-5 . To verify identity:
Compare synthetic precursors (e.g., 4-chlorobenzaldehyde vs. chloroacetyl chloride).
Validate via high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline).
Cross-check with authoritative databases (e.g., PubChem, Reaxys) and peer-reviewed synthesis protocols .
What are the primary research applications of this compound?
Level: Basic
Answer:
- Pharmaceutical Intermediates : Synthesis of 8-arylimidazopyridines (antipsychotic agents) via Suzuki-Miyaura cross-coupling .
- Agrochemicals : Precursor for herbicides and fungicides with chlorinated aromatic motifs .
- Material Science : Building block for liquid crystals or polymers requiring thermal stability .
What challenges arise in purifying this compound from by-products?
Level: Advanced
Answer:
Common challenges include:
- Co-elution with di- or tri-substituted isomers during column chromatography.
- Residual Lewis acid catalysts (e.g., AlCl₃) contaminating the product.
Solutions : - Use gradient elution (hexane → ethyl acetate) for better separation.
- Recrystallize from ethanol/water (3:1) to remove polar impurities.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How can researchers validate the regioselectivity of electrophilic substitutions in this compound derivatives?
Level: Advanced
Answer:
For derivatives like 4-chloro-3-nitrostyrene:
- Perform NOESY NMR to confirm spatial proximity of substituents.
- Use DFT calculations (e.g., Gaussian) to predict electron density maps and reactive sites.
- Compare experimental Hammett substituent constants (σ) with theoretical values to assess electronic effects .
How should researchers address contradictions in reported melting points for this compound?
Level: Advanced
Answer:
Reported melting points vary (e.g., 45–48°C vs. 52–54°C). Possible causes:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone).
- Impurities : Analyze via DSC (Differential Scanning Calorimetry) to detect eutectic mixtures.
- Instrument calibration : Use certified reference standards (e.g., NIST) for calibration .
What safety protocols are essential when handling this compound?
Level: Basic
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H303+H313+H333 hazards).
- Waste Disposal : Collect halogenated waste separately for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
